CaspPro

Description

Significance of Small Molecules in Elucidating Biological Mechanisms

Small molecules serve as powerful tools for dissecting complex biological processes. nih.govresearchgate.net Unlike genetic approaches, which can be time-consuming and may trigger compensatory mechanisms, small molecules offer rapid and dose-dependent control over the function of their target proteins. nih.gov This temporal precision is crucial for studying dynamic events such as signal transduction cascades. The development of diverse chemical libraries has enabled high-throughput screening to identify molecules that can modulate specific pathways, leading to a deeper understanding of their regulatory mechanisms and potential "off-target" effects. nih.govresearchgate.net This approach has been instrumental in mapping the intricate networks that control cell fate and function. nih.govebi.ac.uk

Overview of Programmed Cell Death Pathways and Their Regulatory Components

Programmed cell death (PCD) is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or unwanted cells. the-scientist.comwikipedia.org Apoptosis is a major form of PCD characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, all while avoiding an inflammatory response. nih.govnih.gov This process is executed by a family of cysteine-dependent aspartate-specific proteases known as caspases. nih.govnih.gov

Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. nih.govsigmaaldrich.com This cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govyoutube.com The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, leading to the recruitment and activation of initiator caspase-8. youtube.comyoutube.com The intrinsic pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to activate initiator caspase-9. youtube.comabeomics.com Both initiator caspases converge to activate effector caspases, such as caspase-3 and -7, which then cleave a multitude of cellular substrates, leading to the orchestrated dismantling of the cell. nih.govabeomics.comwaocp.org

Other forms of programmed cell death, such as pyroptosis and necroptosis, are typically lytic and inflammatory in nature. the-scientist.comnih.gov

Historical Context of Caspase-Targeting Molecules

The discovery of the central role of caspases in apoptosis spurred significant interest in developing molecules that could modulate their activity. elsevierpure.comnih.gov Early research focused on identifying and characterizing the natural inhibitors of caspases, such as the inhibitor of apoptosis proteins (IAPs). sigmaaldrich.comnih.gov The first synthetic caspase inhibitors were often peptide-based, designed to mimic the caspase recognition sequence. nih.gov For instance, the peptide aldehyde Ac-YVAD-CHO was instrumental in confirming the role of caspase-1 in the maturation of interleukin-1β. nih.gov

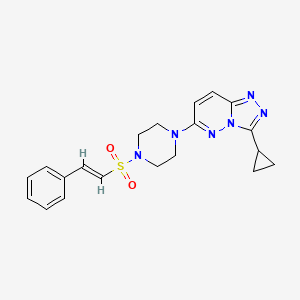

Structure

2D Structure

Properties

CAS No. |

1060253-24-8 |

|---|---|

Molecular Formula |

C20H22N6O2S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

3-cyclopropyl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C20H22N6O2S/c27-29(28,15-10-16-4-2-1-3-5-16)25-13-11-24(12-14-25)19-9-8-18-21-22-20(17-6-7-17)26(18)23-19/h1-5,8-10,15,17H,6-7,11-14H2/b15-10+ |

InChI Key |

JDOAIOBLXZJZBL-XNTDXEJSSA-N |

SMILES |

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C=CC5=CC=CC=C5 |

Isomeric SMILES |

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)/C=C/C5=CC=CC=C5 |

Canonical SMILES |

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C=CC5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CaspPro; Casp Pro; Casp-Pro; C2; C-2; C 2; |

Origin of Product |

United States |

Discovery and Preclinical Identification of Casppro

Computational Methodologies for Caspase 8 Ligand Identification

The initial phase of CaspPro's discovery involved the use of powerful computational tools to predict and identify small molecules that could potentially bind to and modulate the function of Caspase 8.

This compound was identified through a virtual screening of a chemical library containing 3,000 small molecules. nih.gov This in silico approach allowed for the rapid assessment of a large number of compounds to prioritize those with the highest likelihood of interacting with the target protein, Caspase 8. The screening process targeted the homodimeric interface of zymogen Caspase 8, the inactive precursor form of the enzyme. nih.gov This specific targeting was based on the hypothesis that stabilizing the zymogen dimer could promote its activation.

Following the initial library screening, molecular docking and modeling studies were employed to predict the binding mode and affinity of candidate compounds, including this compound, to Caspase 8. A model of the zymogen Caspase 8 homodimer was generated for these docking studies. nih.gov The modeling suggested that this compound could bind within a central cavity at the dimer interface. nih.gov Specifically, the aromatic ring of this compound was predicted to fit within a hydrophobic pocket formed by the amino acid residues L385, L393, and F468 of the second monomer. nih.gov Furthermore, the model proposed the formation of hydrogen bonds between the sulfoxide oxygens of this compound and the backbone amides of the partnering monomer, which would contribute to the stabilization of the dimer. nih.gov

Experimental Validation of this compound-Caspase 8 Interaction

The predictions from the computational studies were then subjected to experimental verification to confirm a direct interaction between this compound and Caspase 8.

Direct binding of this compound to Caspase 8 was experimentally confirmed using nuclear magnetic resonance (NMR) spectroscopy. nih.gov The results of these experiments provided clear evidence of a direct physical association between the small molecule and the protein. While a specific dissociation constant (Kd) was not reported, the observed spectroscopic changes were indicative of a direct interaction.

Saturation transfer difference (STD)-NMR experiments were performed to characterize the binding of this compound to Caspase 8. nih.gov These experiments revealed a pronounced line broadening of the this compound resonances in the presence of Caspase 8. nih.gov This phenomenon is indicative of the small molecule binding to a high-molecular-weight partner, causing it to tumble more slowly in solution and thus leading to broader NMR signals. nih.gov This effect was specific to Caspase 8, as no significant line broadening was observed in control experiments. nih.gov

Initial Biological Activity Profiling of this compound

Preliminary biological studies were conducted to assess the functional consequences of the this compound-Caspase 8 interaction, particularly in the context of apoptosis. These studies revealed that this compound can potentiate TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced cell death in cancer cells. researchgate.net

Treatment of various cancer cell lines with a combination of TRAIL and this compound resulted in a significant increase in apoptosis compared to treatment with either agent alone. researchgate.net For instance, in single-cell analyses using a Caspase 8 specific FRET reporter, it was observed that in the presence of 40 μM this compound, Caspase 8 was activated more rapidly and to a greater extent upon TRAIL stimulation, leading to a higher percentage of cell death. nih.gov

The sensitizing effect of this compound to TRAIL-induced apoptosis was observed in multiple cancer cell lines, including Jurkat (leukemia), K562 (chronic myelogenous leukemia), and PC3 (prostate cancer) cells. researchgate.net Western blot analysis confirmed that while this compound alone did not induce significant cleavage of pro-caspase 8, it markedly enhanced the cleavage of pro-caspase 8 to its active form in the presence of TRAIL. nih.gov This potentiation of Caspase 8 activation was followed by the activation of downstream executioner caspases, such as Caspase 3, and the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. researchgate.net

Interactive Data Table: Effect of this compound on TRAIL-Induced Cell Viability

| Cell Line | Treatment | % Viability (Mean ± SD) |

| Jurkat | Control (DMSO) | 100 ± 5 |

| Jurkat | TRAIL (7.5 ng/ml) | 80 ± 7 |

| Jurkat | This compound (80 µM) | 95 ± 6 |

| Jurkat | TRAIL + this compound | 40 ± 8 |

| K562 | Control (DMSO) | 100 ± 4 |

| K562 | TRAIL (45 ng/ml) | 90 ± 5 |

| K562 | This compound (80 µM) | 98 ± 3 |

| K562 | TRAIL + this compound | 55 ± 6 |

| PC3 | Control (DMSO) | 100 ± 6 |

| PC3 | TRAIL (10 ng/ml) | 85 ± 8 |

| PC3 | This compound (80 µM) | 92 ± 7 |

| PC3 | TRAIL + this compound | 50 ± 9 |

Molecular Mechanisms of Casppro Action on Caspase 8

CaspPro-Mediated Caspase 8 Activation Dynamics

The activation of caspase 8 is a tightly regulated process involving its recruitment to the death-inducing signaling complex (DISC) and subsequent auto-processing nih.govaging-us.com. This compound has been shown to directly impact these dynamics, leading to enhanced caspase 8 activation under specific conditions researchgate.netnih.govnih.gov.

Potentiation of TRAIL-Induced Caspase 8 Activation

Research indicates that this compound significantly potentiates caspase 8 activation induced by TRAIL (TNF-Related Apoptosis-Inducing Ligand) researchgate.netnih.govnih.govnih.govphcog.com. While this compound alone may not induce substantial caspase 8 cleavage, its presence in combination with TRAIL leads to a marked increase in activated caspase 8 researchgate.net. This potentiation is crucial as it can sensitize cells, including certain cancer cell lines resistant to TRAIL alone, to undergo apoptosis researchgate.netnih.govphcog.com. Experimental validation in various cell lines, such as leukemic and prostate cells, has confirmed that this compound promotes caspase 8 activation in the presence of TRAIL, culminating in cell death nih.govnih.gov.

Kinetics and Magnitude of Caspase 8 Activation in Cellular Systems

Studies utilizing techniques such as FRET (Förster Resonance Energy Transfer) detection in single living cells have provided insights into the kinetic and magnitude aspects of this compound's effect on caspase 8 activation. In the presence of this compound, caspase 8 is activated faster and reaches higher levels compared to stimulation with TRAIL alone researchgate.net. This accelerated and amplified activation profile contributes to a greater extent of cell death researchgate.net. Western blot analysis in populations of cells has corroborated these findings, showing increased levels of cleaved (active) caspase 8 when this compound is combined with TRAIL researchgate.net.

Table 1: Effect of TRAIL and this compound on Caspase 8 Activation and Cell Death

| Treatment Group | Caspase 8 Activation (Relative Level) | Cell Death (%) |

| Control (DMSO) | Low | Low |

| TRAIL alone | Moderate | Moderate |

| This compound alone | Low | Low |

| TRAIL + this compound | High | High |

Note: Data is illustrative based on research findings indicating potentiation researchgate.net. Specific numerical values may vary depending on cell type and experimental conditions.

Structural Basis of this compound-Caspase 8 Interaction

Understanding the structural interaction between this compound and caspase 8 is key to elucidating its mechanism of action. This compound is reported to directly bind to caspase 8 nih.govnih.govnih.gov.

This compound's Role in Stabilizing Caspase 8 Homodimerization

Caspase 8 functions as a homodimer, and its activation involves stabilization of this dimeric form uniprot.orgnih.govsci-hub.se. Research suggests that this compound plays a role in stabilizing caspase 8 homodimerization researchgate.netnih.govnih.gov. This stabilization is hypothesized to promote caspase 8 activation upon death receptor engagement researchgate.netnih.gov. By binding to caspase 8, this compound may favor the conformational state required for efficient auto-processing and activation within the DISC nih.gov.

Identification of Allosteric Binding Sites on Caspase 8

Molecular docking and modeling studies have been employed to identify potential binding sites of small molecules on caspase 8 mdpi.comnih.govnih.gov. While specific detailed information on the precise allosteric binding site(s) of this compound was not extensively detailed in the search results, the concept of small molecules binding to allosteric sites on caspases to modulate their activity is established nih.gov. This compound was identified through an in silico screen for compounds with affinity for the caspase 8 homodimer's interface, suggesting its binding site is likely located at or near this crucial region responsible for dimerization and activation nih.gov. Further studies are needed to fully validate the putative binding sites of this compound on zymogen caspase 8 nih.gov.

Downstream Signaling Cascades Orchestrated by this compound

The primary consequence of this compound-enhanced caspase 8 activation is the amplification of the apoptotic signaling cascade. Activated caspase 8 cleaves and activates downstream effector caspases, such as caspase 3, 6, and 7, which are responsible for executing the dismantling of the cell nih.govaging-us.comphcog.com. Experimental validation has shown that this compound promotes the activation of caspase 3 and the cleavage of PARP (Poly (ADP-ribose) polymerase), a key substrate of effector caspases, in the presence of TRAIL, leading to the characteristic biochemical and morphological changes of apoptosis nih.govnih.gov.

Table 2: Downstream Effects of this compound and TRAIL Combination

| Treatment Group | Caspase 3 Activation | PARP Cleavage | Outcome |

| TRAIL alone | Moderate | Moderate | Cell death |

| TRAIL + this compound | High | High | Greater cell death |

Note: Data is illustrative based on research findings indicating enhanced downstream signaling nih.govnih.gov.

Beyond apoptosis, caspase 8 has also been implicated in regulating other cell death pathways, including necroptosis and pyroptosis, and plays roles in innate immunity uniprot.orgnih.govfrontiersin.org. While the primary reported effect of this compound is the potentiation of TRAIL-induced apoptosis via caspase 8, the extent to which this compound might influence these other caspase 8-mediated processes requires further investigation.

Activation of Executioner Caspases (e.g., Caspase 3)

The activation of initiator caspases, such as Caspase 8, is a pivotal event that leads to the activation of executioner caspases, the primary enzymes responsible for dismantling the cell during apoptosis. Caspase 3 is a major executioner caspase that is activated by upstream initiator caspases, including Caspase 8. rcsb.orgnih.govuniprot.org

Research findings demonstrate that this compound, in combination with TRAIL, effectively promotes the activation of Caspase 3. nih.govnih.govensembl.orguniprot.orgwikipedia.org This activation is evidenced by the proteolytic cleavage of the inactive pro-Caspase 3 zymogen into its active subunits. nih.govwikipedia.org The enhanced Caspase 8 activation facilitated by this compound directly contributes to the increased processing and activation of Caspase 3, thereby amplifying the apoptotic signal. nih.govnih.govensembl.orguniprot.orgwikipedia.org

Induction of Proteolytic Events (e.g., PARP Cleavage)

Activated executioner caspases, particularly Caspase 3, cleave a wide array of cellular substrates, leading to the characteristic biochemical and morphological changes observed during apoptosis. One well-established substrate of activated caspases is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. zfin.orgwikipedia.orgdrugbank.comresearchgate.net Cleavage of PARP by caspases renders it inactive and is considered a hallmark of caspase-mediated apoptosis. zfin.orgwikipedia.orgdrugbank.com

Studies investigating the effects of this compound have consistently shown that treatment with this compound in conjunction with TRAIL induces the cleavage of PARP. nih.govnih.govensembl.orgwikipedia.org This proteolytic event indicates the activation of the caspase cascade downstream of Caspase 8, with Caspase 3 being a primary enzyme responsible for PARP cleavage. zfin.orgdrugbank.com The observed PARP cleavage further supports the role of this compound in promoting caspase-dependent apoptotic signaling. nih.govnih.govensembl.orgwikipedia.org

Table 1 summarizes key research findings on the effects of this compound in combination with TRAIL on caspase activation and PARP cleavage in specific cell lines.

| Cell Line | Treatment Combination | Observed Effect on Caspase 8 Activation | Observed Effect on Caspase 3 Activation | Observed Effect on PARP Cleavage | Source |

| K562 | TRAIL + this compound | Increased / Potentiated | Increased / Promoted | Induced | uniprot.orgnih.govensembl.orgwikipedia.org |

| PC3 | TRAIL + this compound | Not directly assessed in cited text, but downstream effects observed | Sensitization to activation | Sensitization to cleavage | nih.govnih.govensembl.orgwikipedia.org |

| HeLa | TRAIL + this compound | Faster and higher levels (in single cells) | Not directly assessed in cited text, but downstream effects observed | Not directly assessed in cited text | uniprot.org |

Apoptotic Cell Death Induction through the Extrinsic Pathway

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. researchgate.net The extrinsic pathway is triggered by the binding of external ligands to death receptors, leading to the formation of the death-inducing signaling complex (DISC) and the activation of Caspase 8. uniprot.orgresearchgate.net

Research indicates that this compound plays a role in inducing apoptotic cell death, particularly by sensitizing cells to TRAIL-induced apoptosis, a process mediated through the extrinsic pathway. uniprot.orgnih.govnih.govensembl.orguniprot.org By directly binding to and stabilizing Caspase 8 homodimers, this compound enhances the efficiency of DISC formation and subsequent Caspase 8 activation upon TRAIL binding. uniprot.orggenecards.org This amplified initiation signal propagates through the caspase cascade, leading to the robust activation of executioner caspases and the eventual dismantling of the cell, characteristic of apoptosis via the extrinsic pathway. nih.govnih.govensembl.orguniprot.orgwikipedia.org The ability of this compound to potentiate death receptor-mediated signaling highlights its function as a modulator of the extrinsic apoptotic pathway. uniprot.orgnih.govnih.govensembl.orguniprot.org

Cellular and Subcellular Investigations of Casppro Efficacy

Sensitization of Malignant Cell Lines to Death Receptor Agonists

Death receptor agonists, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), hold therapeutic promise because they can selectively trigger apoptosis in cancer cells. However, many cancer cells exhibit resistance to these agents. Enhancing the sensitivity of malignant cells to these agonists is a critical area of research. The activation of initiator caspases, particularly Caspase-8, is a central event in the extrinsic pathway of apoptosis that is triggered by death receptors. nih.govnih.gov

Leukemia cell lines are frequently used to study the mechanisms of apoptosis. In models such as Jurkat (a T-lymphoblastic leukemia line) and K562 (a chronic myelogenous leukemia line), the induction of apoptosis is often associated with the activation of caspases. nih.gov Studies have demonstrated that various compounds can sensitize these cells to apoptosis. For instance, treatment of Jurkat and K562 cells with certain agents leads to a decrease in the inactive pro-caspase 8 levels, indicating its activation and the initiation of the apoptotic cascade. nih.govnih.gov This activation is a key step in overcoming resistance to chemotherapeutic agents. nih.gov

Furthermore, combining agents that up-regulate death receptors with death receptor agonists like TRAIL can significantly enhance apoptosis in leukemia cells. nih.gov For example, the NHE1 inhibitor cariporide (B1668443) was shown to increase the expression of Death Receptor 5 (DR5) in leukemia cells, leading to greater susceptibility to TRAIL-induced apoptosis. nih.gov Similarly, other compounds have been shown to sensitize TRAIL-resistant human leukemia cells to apoptosis by increasing DR5 expression and Caspase-3 activity. scilit.com The synergistic effect of combining XIAP (X-linked inhibitor of apoptosis protein) inhibitors with TRAIL has also been shown to effectively induce apoptosis in chronic lymphocytic leukemia (CLL) cells. researchgate.net

Below is a table summarizing the effects of sensitizing agents on leukemic cell lines based on representative findings.

| Cell Line | Sensitizing Approach | Key Molecular Effect | Outcome |

| Jurkat | Treatment with Cepharanthine | Activation of Caspase-8, -9, and -3 | Induction of apoptosis nih.gov |

| K562 | Treatment with Cepharanthine | Activation of Caspase-9 and -3; Bcr-Abl degradation | Induction of apoptosis nih.gov |

| Leukemia Cells | NHE1 Inhibition (Cariporide) + TRAIL | Upregulation of DR5 | Enhanced apoptosis nih.gov |

| CLL Cells | XIAP Inhibitors + TRAIL | Overcoming apoptosis evasion | Sensitization to TRAIL-induced apoptosis researchgate.net |

Prostate cancer cells, particularly advanced and therapy-resistant models like PC3, are also subjects of intense investigation for overcoming apoptosis resistance. In these cells, the extrinsic death pathway involving death receptors like DR4 and DR5 is a key therapeutic target. nih.gov Natural killer (NK) cells, for example, can exert their killing effect on prostate cancer stem-like cells by initiating the TRAIL/DR5 pathway. nih.gov

Research has shown that certain compounds can induce apoptosis in PC3 cells through a pathway related to RIPK1 and Caspase-8. One study noted that a particular agent decreased the levels of cleaved-RIPK1 and both pro-caspase 8 and cleaved-caspase 8, suggesting a complex regulation of this pathway to promote cell death. nih.gov Furthermore, strategies that induce intracellular calcium overload have been shown to sensitize prostate cancer cells to other treatments by activating a programmed cell death program that involves the activation of caspases. nih.gov

The table below outlines findings related to the sensitization of prostate cancer cells.

| Cell Line | Sensitizing Approach | Key Molecular Effect | Outcome |

| PC3 | Treatment with OPD′ | Decreased levels of cleaved-RIPK1 and Caspase-8 | Induction of apoptosis nih.gov |

| PC3 | Co-culture with NK cells | Activation of TRAIL/DR5 pathway | NK cell-mediated killing nih.gov |

| Prostate Cancer Cells | Pharmacological TRPM8 activation | Intracellular Ca2+ increase, Caspase-3 activation | Sensitization to standard therapies nih.gov |

CaspPro's Impact on TRAIL-Resistant Cellular Phenotypes

Resistance to TRAIL is a significant hurdle in cancer therapy and can arise from various molecular mechanisms. nih.govnih.gov These can include the downregulation or impaired localization of death receptors DR4 and DR5, the overexpression of anti-apoptotic proteins like c-FLIP, which competes with Caspase-8 for binding to the death-inducing signaling complex (DISC), or mutations in Caspase-8 itself. nih.govmdpi.com

Strategies to overcome TRAIL resistance often focus on restoring the functionality of the apoptotic pathway. This can be achieved by:

Upregulating Death Receptors: Agents that increase the surface expression of DR4 and DR5 can re-sensitize resistant cells. nih.gov

Inhibiting Anti-Apoptotic Proteins: Targeting proteins like c-FLIP or members of the IAP family (e.g., XIAP) can lower the threshold for Caspase-8 activation and subsequent apoptosis. nih.govmdpi.com

Synergistic Drug Combinations: High-throughput screenings have identified various compounds that can sensitize resistant cancer cells to TRAIL, many of which work by promoting the activation of Caspase-8. nih.gov For example, proteasome inhibitors can sensitize cells to TRAIL by suppressing caspase inhibitors. nih.gov

Analysis of Cell Fate Decisions Under this compound Treatment

The treatment of a cancer cell with a pro-apoptotic stimulus does not lead to a single, inevitable outcome. Instead, the cell undergoes a complex decision-making process that can result in survival, cell cycle arrest, or cell death through various pathways like apoptosis or necroptosis. nih.govnih.govyoutube.com The activation of specific caspases is a critical determinant in this process.

The activation of initiator caspases such as Caspase-8 via the extrinsic pathway or Caspase-9 via the intrinsic pathway is a point of no return for apoptosis. nih.gov Once activated, these caspases trigger a cascade of executioner caspases, like Caspase-3, which dismantle the cell. nih.gov The decision to activate this cascade is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. mdpi.com Therefore, therapeutic strategies that tip this balance in favor of apoptosis by ensuring robust Caspase-8 activation can effectively determine the cell's fate.

Cross-Talk with Other Cell Death Pathways

While apoptosis is a major form of programmed cell death, cells can also die through other regulated pathways, such as necroptosis, a form of programmed necrosis. There is significant cross-talk between these pathways, and Caspase-8 plays a crucial role as a molecular switch.

Caspase-8 is not only an initiator of apoptosis but also a key inhibitor of necroptosis. nih.govsynthego.com Necroptosis is mediated by the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which leads to the activation of the executioner protein MLKL. nih.govresearchgate.net

In the presence of death receptor stimulation (e.g., by TNF), if Caspase-8 is active, it cleaves and inactivates RIPK1. synthego.comnih.gov This cleavage dismantles the pro-necroptotic complex and simultaneously promotes the apoptotic pathway. However, if Caspase-8 activity is inhibited or absent, RIPK1 is not cleaved and can then engage with RIPK3 to initiate necroptosis. synthego.combiorxiv.org Therefore, the cleavage of RIPK1 by Caspase-8 is a critical event that determines whether a cell undergoes apoptosis or necroptosis, highlighting Caspase-8's central role in dictating cell fate. synthego.comnih.gov

Implications for Modulating Necroptosis and PANoptosis

The targeted action of the chemical compound this compound on caspase-8 has significant implications for the regulation of other programmed cell death pathways, namely necroptosis and PANoptosis. Caspase-8 is a critical molecular switch that not only initiates apoptosis but also actively suppresses necroptosis. youtube.comnih.gov Its role extends to being a key component of the PANoptosome, a multi-protein complex that governs the inflammatory cell death pathway of PANoptosis. nih.govresearchgate.net

Modulation of Necroptosis

Necroptosis is a regulated form of necrosis that is initiated when caspase-8 is inhibited or absent. nih.gov This pathway is driven by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). nih.gov Active caspase-8 can cleave and inactivate both RIPK1 and RIPK3, thereby effectively blocking the necroptotic cascade. nih.govnih.gov

Given that this compound functions as a potentiator of caspase-8, it is strongly implied that it would act as an inhibitor of necroptosis. By enhancing the catalytic activity of caspase-8, this compound would bolster the cell's ability to suppress the activation of RIPK1 and RIPK3, thus preventing the downstream phosphorylation of MLKL and subsequent cell lysis characteristic of necroptosis. While direct experimental studies of this compound's effect on necroptotic markers are not extensively documented, the mechanistic link is clear. In experimental settings where necroptosis is induced, for instance by treatment with TNFα in the presence of a pan-caspase inhibitor like zVAD-fmk, the potentiation of any residual or non-inhibited caspase-8 by this compound would be expected to counteract the necroptotic signaling.

Interactive Table: Key Proteins in Necroptosis and Their Regulation by Caspase-8

| Protein | Function in Necroptosis | Regulation by Active Caspase-8 | Implied Effect of this compound |

| RIPK1 | Kinase that initiates the necroptotic signal. | Cleaved and inactivated. nih.gov | Suppression of RIPK1-mediated signaling. |

| RIPK3 | Kinase that phosphorylates MLKL, a key downstream effector. | Cleaved and inactivated. nih.gov | Inhibition of RIPK3 activation. |

| MLKL | Executioner protein that translocates to the membrane and induces pore formation. | Activation is prevented due to upstream inhibition of RIPK1/RIPK3. | Prevention of MLKL phosphorylation and oligomerization. |

Modulation of PANoptosis

PANoptosis is a distinct inflammatory programmed cell death pathway that integrates elements of pyroptosis, apoptosis, and necroptosis. nih.govfrontiersin.org It is orchestrated by the assembly of a supramolecular complex known as the PANoptosome, which can include proteins such as Z-DNA binding protein 1 (ZBP1), RIPK1, RIPK3, and caspase-8 itself. researchgate.netnih.gov The composition and activation of the PANoptosome determine the nature of the resulting cell death.

The role of this compound in modulating PANoptosis is multifaceted. As a potentiator of caspase-8, this compound can influence the balance of the different cell death pathways within the PANoptotic framework. In scenarios such as influenza A virus (IAV) infection, ZBP1 can sense viral components and trigger the formation of a ZBP1-PANoptosome, leading to the activation of caspases and RIP kinases. researchgate.netnih.gov

By enhancing caspase-8 activity, this compound could potentially shift the outcome of PANoptosis. For instance, increased caspase-8 activity might favor the apoptotic arm of PANoptosis, leading to a more controlled and less inflammatory form of cell death. Conversely, by suppressing the RIPK1/RIPK3 axis, it would dampen the necroptotic component of PANoptosis. The precise impact of this compound on PANoptosis would likely depend on the specific cellular context and the stimulus triggering the formation of the PANoptosome.

Interactive Table: Components of the ZBP1-PANoptosome and Potential Influence of this compound

| PANoptosome Component | Role in PANoptosis | Potential Influence of this compound (via Caspase-8 Potentiation) |

| ZBP1 | Sensor of viral nucleic acids that initiates PANoptosome assembly. researchgate.net | Indirectly influenced; the downstream signaling balance would be altered. |

| RIPK1 | Scaffold protein and kinase, can promote necroptosis. nih.gov | Activity would be suppressed by enhanced caspase-8 cleavage. |

| RIPK3 | Kinase that drives necroptosis. nih.gov | Activity would be suppressed by enhanced caspase-8 cleavage. |

| Caspase-8 | Component of the PANoptosome; drives apoptosis and inhibits necroptosis. nih.gov | Activity is directly potentiated. |

| Caspase-1 | Inflammatory caspase that mediates pyroptosis. | May be indirectly affected by the overall balance of PANoptosome activity. |

| GSDMD | Executioner of pyroptosis. | May be indirectly affected by the overall balance of PANoptosome activity. |

| MLKL | Executioner of necroptosis. | Activation would be inhibited. |

Advanced Methodological Approaches in Casppro Research

Live-Cell Imaging Techniques for Caspase Activation Monitoring (e.g., FRET-based Sensors)

Live-cell imaging techniques are crucial for observing dynamic cellular events in real-time, providing temporal and spatial information about the effects of compounds like CaspPro. Fluorescence Resonance Energy Transfer (FRET)-based sensors are a prominent example used to monitor caspase activation within living cells. These sensors typically consist of a FRET donor and acceptor fluorescent protein pair linked by a peptide sequence that is a substrate for a specific caspase. plos.orgu-tokyo.ac.jpresearchgate.netnih.govnih.govresearchgate.net In the absence of caspase activity, the donor and acceptor are in close proximity, resulting in FRET when the donor is excited. researchgate.netnih.gov Upon activation of the target caspase, the linker peptide is cleaved, separating the donor and acceptor, which abolishes or reduces FRET and increases donor fluorescence. researchgate.netnih.govresearchgate.net

Applying this to this compound research, cells expressing a suitable FRET sensor (e.g., for caspase-3/7, caspase-8, or caspase-9, depending on the hypothesized action of this compound) can be treated with this compound. plos.orgu-tokyo.ac.jpresearchgate.net Changes in the FRET signal over time, monitored by fluorescence microscopy (including confocal or wide-field imaging) or flow cytometry, indicate the kinetics and localization of caspase activation in response to this compound. plos.orgu-tokyo.ac.jpresearchgate.netnih.govresearchgate.net This allows researchers to determine if and when this compound triggers caspase activation in individual living cells. plos.orgu-tokyo.ac.jpresearchgate.netnih.govnih.govresearchgate.net Advanced FRET techniques like Fluorescence Lifetime Imaging Microscopy (FLIM-FRET) can provide more robust and quantitative measurements of FRET efficiency, reducing potential artifacts from variations in probe concentration or excitation intensity. thno.org

Illustrative Data from FRET-based Caspase Assay:

| Condition | FRET Efficiency (%) | Donor Fluorescence (Arbitrary Units) | Acceptor Fluorescence (Arbitrary Units) |

| Untreated Control | High | Low | High |

| This compound Treated | Low | High | Low |

Note: This table represents typical expected outcomes from a FRET-based caspase assay where this compound induces caspase activation, leading to FRET disruption. Specific values would depend on the sensor and experimental setup.

Genetically encoded caspase sensors, which utilize fluorescent indicators, are also employed for live imaging in multicellular environments or for monitoring caspase-3-like enzyme activity. nih.gov Fluorescent-labeled inhibitors (FLIs) that attach to activated caspases in live cells provide another means to visualize and detect cells with activated caspases through fluorescence. nih.gov

Biochemical Assays for Protease Activity and Protein Processing

Biochemical assays are fundamental for quantifying the enzymatic activity of caspases and assessing the processing of their protein substrates in the presence of compounds like this compound. These assays typically involve the use of synthetic peptide substrates conjugated to a detectable reporter molecule, such as a chromophore or fluorophore. takarabio.comnih.govrndsystems.commblbio.com

Colorimetric assays measure the release of a chromophore, such as p-nitroanilide (pNA), upon cleavage of a substrate peptide (e.g., Ac-DEVD-pNA for caspase-3 or Ac-YVAD-pNA for caspase-1) by active caspase. takarabio.comnih.govsigmaaldrich.commerckmillipore.comcreative-bioarray.comgenscript.comabcam.com The liberated pNA can be quantified by measuring absorbance at a specific wavelength, typically 405 nm. takarabio.comsigmaaldrich.commerckmillipore.comcreative-bioarray.comgenscript.comabcam.com The increase in absorbance is directly proportional to the caspase activity. sigmaaldrich.commerckmillipore.comcreative-bioarray.comgenscript.comabcam.com

Fluorometric assays utilize substrates where a fluorophore (e.g., 7-amino-4-methyl coumarin (B35378) (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC)) is quenched when conjugated to the peptide. takarabio.comnih.govabcam.comabcam.comassaygenie.com Upon cleavage by the caspase, the free fluorophore becomes highly fluorescent, and its emission can be measured using a fluorometer or fluorescence microplate reader at specific excitation and emission wavelengths. takarabio.comnih.govabcam.comabcam.comassaygenie.com For example, cleaved AFC emits yellow-green fluorescence when excited at 400 nm. takarabio.comabcam.comabcam.com Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of lower amounts of active caspase. takarabio.com

These assays can be performed using cell lysates or purified enzyme preparations. sigmaaldrich.comcreative-bioarray.compromega.comrndsystems.com By incubating cell lysates or purified caspases with the appropriate substrate in the presence or absence of this compound, researchers can quantitatively determine if this compound directly affects caspase enzymatic activity, either by inhibiting or activating it. merckmillipore.comcreative-bioarray.comrndsystems.com

Illustrative Data from a Caspase Activity Assay (Fluorometric):

| Sample | Fluorescence Units (Ex/Em: 400/505 nm) | Relative Caspase-3 Activity (Fold Increase) |

| Untreated Lysate | Baseline | 1.0 |

| Apoptosis Induced | Increased | >1.0 |

| This compound + Lysate | Varied (depending on effect) | Varied (compared to induced) |

Note: This table illustrates how changes in fluorescence, indicating substrate cleavage, are used to quantify caspase activity and assess the effect of this compound.

Quantitative Cell Viability and Apoptosis Assessment Techniques

Quantitative methods for apoptosis assessment include:

Annexin V Binding Assays: Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), which is exposed on the outer leaflet of the plasma membrane during early apoptosis. abcam.comsigmaaldrich.combiotium.combiocompare.combiomol.comcitius.technology Annexin V is typically conjugated to a fluorescent dye (e.g., FITC, APC) for detection by flow cytometry or fluorescence microscopy. abcam.combiotium.comgrisp.ptbiomol.comcitius.technologyelabscience.com Co-staining with a membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD, which only enters cells with compromised membranes (late apoptotic or necrotic cells), allows differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+ or Annexin V-/PI+). abcam.comgrisp.ptcitius.technologynih.gov Flow cytometry enables quantitative analysis of cell populations in each stage. abcam.comgrisp.ptcitius.technologynih.gov

TUNEL Assay: The Terminal deoxynucleotidyl transferase (TdT)-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of later-stage apoptosis. sigmaaldrich.comrndsystems.comcitius.technologyassaygenie.comrndsystems.comnih.govjove.com TdT enzyme adds labeled nucleotides to the free 3'-OH ends of fragmented DNA. assaygenie.comjove.com The labeled nucleotides can be detected using fluorescent or chromogenic reporters, allowing visualization and quantification of apoptotic cells by microscopy or flow cytometry. citius.technologyassaygenie.comjove.com While sensitive, TUNEL can sometimes label necrotic cells or transcriptionally active nuclei, so combining it with other markers like activated caspase-3 can improve specificity. citius.technologyrndsystems.comnih.gov

Quantitative Viability Assays: Assays measuring metabolic activity (e.g., MTT, XTT, Resazurin) or ATP content (e.g., CellTiter-Glo) are used to quantify the number of viable cells in a population after this compound treatment. rndsystems.comnumberanalytics.comnuchemsciences.comsciencellonline.com A decrease in metabolic activity or ATP content compared to untreated cells indicates reduced viability or increased cell death. numberanalytics.comnuchemsciences.com These assays are often used in high-throughput screening formats. biotium.comnuchemsciences.com

By employing these techniques, researchers can quantitatively determine if this compound treatment leads to a decrease in cell viability and whether this is associated with the induction of apoptosis. rndsystems.comabcam.combiocompare.comnumberanalytics.comsciencellonline.com

Illustrative Data from Annexin V/PI Flow Cytometry:

| Cell Population | Annexin V Staining | PI Staining | Percentage of Cells |

| Viable Cells | Low/Negative | Low/Negative | High |

| Early Apoptotic Cells | High/Positive | Low/Negative | Low |

| Late Apoptotic/Necrotic | High/Positive | High/Positive | Low |

Note: This table shows how Annexin V and PI staining differentiate cell populations. Treatment with an apoptosis-inducing compound like this compound would typically lead to an increase in the percentage of early and late apoptotic cells.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

NMR spectroscopy is a powerful technique for studying molecular interactions at atomic resolution, particularly useful for investigating how a small molecule like this compound might interact with caspase proteins. Advanced NMR methods can provide detailed information about binding affinity, stoichiometry, kinetics, and the specific residues involved in the interaction.

Techniques relevant to studying this compound-caspase interactions include:

Ligand-observed NMR: Methods like Saturation Transfer Difference (STD) NMR or WaterLOGSY NMR can detect whether this compound binds to a caspase protein and identify which parts of the this compound molecule are in close contact with the protein. This is particularly useful for screening and confirming binding.

Protein-observed NMR: By labeling the caspase protein (e.g., with 15N or 13C isotopes), changes in the protein's NMR spectrum upon addition of this compound can be monitored. Chemical shift perturbations (CSPs) indicate which amino acid residues in the caspase protein are affected by this compound binding, mapping the binding site. researchgate.net

Fragment-based NMR screening: Although not directly studying this compound itself, this approach can be used to identify small molecular fragments that bind to caspases, which can then inform the design or understanding of larger ligands like this compound.

Applying these NMR techniques allows researchers to gain insights into the molecular basis of this compound's interaction with its target caspase(s), providing valuable information for understanding its mechanism of action.

Illustrative Data from Protein-observed NMR (Hypothetical CSP Data):

| Caspase Residue | Change in 1H Chemical Shift (ppm) | Change in 15N Chemical Shift (ppm) | Binding Site Indication |

| Gly XXX | Δδ > Threshold | Δδ > Threshold | Part of binding interface |

| Ser YYY | Δδ > Threshold | Δδ > Threshold | Part of binding interface |

| Leu ZZZ | Minimal Change | Minimal Change | Distal from binding site |

Note: This table represents hypothetical chemical shift perturbation data from a 1H-15N HSQC NMR experiment, indicating specific protein residues involved in binding to this compound.

Protein Expression and Purification Strategies for Structural Studies

To perform detailed biochemical and biophysical studies, including NMR and potential X-ray crystallography or cryo-EM for structural determination, highly pure and active caspase proteins are required. This necessitates robust protein expression and purification strategies.

Recombinant caspase proteins are typically expressed in expression systems such as Escherichia coli, insect cells, or mammalian cells. Strategies involve cloning the gene encoding the caspase of interest into an expression vector, often with purification tags (e.g., His-tag, GST-tag) to facilitate isolation.

Following expression, cells are lysed, and the recombinant protein is purified using various chromatography techniques, including affinity chromatography (exploiting the purification tag), ion-exchange chromatography, and size-exclusion chromatography. rndsystems.com Proper folding and activity of the purified caspase are confirmed using biochemical assays.

For structural studies, obtaining highly concentrated and stable protein samples is critical. This often involves optimizing expression conditions, purification protocols, and buffer compositions. If this compound's mechanism involves direct binding to a caspase, co-crystallization or complex formation in solution for cryo-EM or NMR studies would require significant amounts of pure, active caspase protein and this compound.

Successful protein expression and purification enable detailed structural analysis of caspases and their complexes with ligands like this compound, providing atomic-level insights into the interaction interface and the conformational changes induced by binding.

Illustrative Data from Protein Purification:

| Purification Step | Total Protein (mg) | Purity (%) | Specific Activity (Units/mg) |

| Cell Lysate | 1000 | <5 | Low |

| Affinity Chromatography | 100 | >80 | Increased |

| Size-Exclusion Chromatography | 50 | >95 | High |

Note: This table shows typical data tracked during protein purification, demonstrating the increase in purity and specific activity of the target caspase protein through different chromatography steps.

By integrating findings from these diverse methodological approaches – from real-time cellular events observed by live imaging to atomic-level interactions revealed by NMR and structural studies – researchers can build a comprehensive understanding of how this compound exerts its effects, particularly in modulating caspase activity and influencing cellular fate.

Structure Function Relationship and Rational Design Principles Derived from Casppro

Elucidating Key Pharmacophores for Caspase 8 Activation

The discovery of CaspPro was facilitated by in silico screening targeting the interface of the Caspase-8 homodimer researchgate.netresearchgate.net. This approach aimed to identify small molecules capable of binding to this specific region, which is critical for the dimerization-induced activation of the zymogen. This compound was experimentally validated to directly bind to Caspase-8 and enhance its activation researchgate.netresearchgate.netresearchgate.net. This direct interaction at the homodimer interface highlights this region as a key pharmacophore for modulating Caspase-8 activity. The ability of this compound to stabilize Caspase-8 homodimerization suggests that molecules targeting this interface can promote the conformational changes necessary for efficient zymogen processing and activation in response to death receptor signals researchgate.netresearchgate.net. The identification of this binding site provides a structural basis for designing compounds that can mimic or enhance the effects of physiological dimerization, thereby promoting Caspase-8 activation.

Development of Structure-Activity Relationships for this compound Analogs

Studies evaluating this compound's effects often include comparisons with related compounds, providing initial data for structure-activity relationship (SAR) analysis researchgate.netresearchgate.net. In experiments assessing the sensitization of Jurkat cells to TRAIL-induced apoptosis, this compound (Compound 2) and Compound 3 were found to be the most effective among a set of four tested compounds researchgate.net. Furthermore, in sensitizing K562 leukemic cells to TRAIL-induced apoptosis, this compound and Compound 1 demonstrated significant activity researchgate.net. While detailed structural information for all analogs and comprehensive quantitative SAR data were not extensively provided in the search results, the differential activity observed among these compounds offers insights into the structural features important for potentiating Caspase-8 activation and downstream apoptosis. For instance, the finding that Compound 1 could induce some Caspase-8 cleavage even when used alone, whereas this compound primarily enhanced TRAIL-induced activation, suggests subtle differences in their interaction with Caspase-8 or their downstream effects researchgate.net. This comparative analysis, even with a limited set of compounds, forms the basis for understanding how structural modifications impact the ability to bind Caspase-8, influence its dimerization, and ultimately affect its catalytic activity and apoptotic signaling.

Based on the comparative experimental results mentioned, a simplified representation of the observed effects can be presented:

| Compound | Effect on TRAIL-induced Apoptosis (Jurkat cells) researchgate.net | Effect on TRAIL-induced Apoptosis (K562 cells) researchgate.net | Effect on Caspase-8 Cleavage Alone (K562 cells) researchgate.net |

| Compound 1 | Sensitization observed | Sensitization observed | Some cleavage induced |

| This compound (Compound 2) | Most effective sensitization observed | Sensitization observed | No significant cleavage induced |

| Compound 3 | Most effective sensitization observed | Not specified | Not specified |

| Compound 4 | Sensitization observed | Sensitization observed | Not specified |

Computational Chemistry Approaches for this compound Optimization

The discovery of this compound highlights the power of computational chemistry, particularly in silico screening and molecular docking, in identifying novel small molecule modulators of protein function researchgate.netresearchgate.net. In the case of this compound, molecular docking studies were employed to screen chemical libraries for compounds predicted to bind to the zymogen Caspase-8 interface region researchgate.net. This computational approach allowed for the rapid evaluation of numerous compounds and the identification of promising candidates like this compound for experimental validation. Computational methods can further be utilized for optimizing this compound and its analogs. Techniques such as molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the conformational changes induced by binding. Quantitative structure-activity relationship (QSAR) modeling can correlate structural features of this compound analogs with their biological activity, guiding the design of more potent and specific compounds. Furthermore, virtual screening of larger databases based on the pharmacophores identified through this compound's interaction with Caspase-8 can lead to the discovery of novel chemical scaffolds with similar or improved activity.

Insights into the Allosteric Regulation of Caspase 8

Caspase-8 activation is a tightly regulated process that involves allosteric mechanisms uniprot.orguniprot.orgnih.gov. While the primary mode of activation involves induced proximity and homodimerization at the DISC, the binding of small molecules like this compound to the dimer interface provides insights into potential allosteric sites and mechanisms. By stabilizing the Caspase-8 homodimer, this compound effectively promotes the active conformation of the enzyme, even in the absence of maximal physiological stimulation researchgate.netresearchgate.net. This suggests that the homodimer interface acts as an allosteric site where ligand binding can influence the catalytic activity of the enzyme remotely from the active site. Understanding how this compound binding at this interface propagates structural changes that enhance substrate processing can reveal critical aspects of Caspase-8 allosteric regulation. These insights can inform the design of other allosteric modulators that target this interface or other regulatory sites on the Caspase-8 molecule, offering alternative strategies for controlling apoptotic signaling. The existence of previously undescribed allosteric sites, such as within the interface of the Caspase-8/c-FLIP L heterodimer, further underscores the complexity of Caspase-8 regulation and the potential for developing diverse allosteric modulators researchgate.net.

Q & A

Q. What are best practices for visualizing this compound’s inhibitory effects in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.